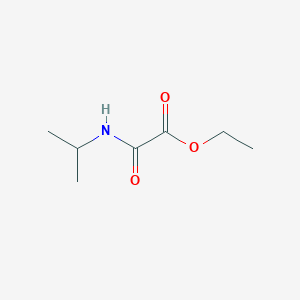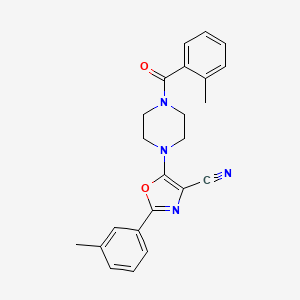![molecular formula C23H17F2N7O2 B2509078 2-(2-fluorophenoxy)-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide CAS No. 1007061-88-2](/img/structure/B2509078.png)
2-(2-fluorophenoxy)-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides involves starting materials such as 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate. The process leads to the creation of thirteen different compounds, which are then confirmed through various analytical techniques including 1H NMR, IR, mass spectrum, and elemental analyses. These compounds exhibit herbicidal activities, particularly against dicotyledonous weeds, with compounds 4a–4i showing significant activity at a dosage of 75 g ai/ha .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are confirmed using spectral data, which is crucial for understanding the interaction of these molecules with their biological targets. The confirmation of the structure is essential to ensure that the synthesized compounds match the intended design and can be further evaluated for their biological activities .
Chemical Reactions Analysis
The novel compounds synthesized in the first study are designed to target specific weeds, and their herbicidal activity is tested in a greenhouse setting. The bioassay results indicate that most of the compounds have better herbicidal activities against certain dicotyledonous weeds. This suggests that the chemical reactions involved in the synthesis of these compounds are successful in producing active molecules for herbicidal purposes.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are not detailed in the provided data. However, the confirmation of their structures through 1H NMR, IR, mass spectrum, and elemental analyses implies that these properties are consistent with the expected outcomes of the synthesis process. The herbicidal activity of these compounds also suggests that their physical and chemical properties are suitable for their intended use .
The studies provided do not include detailed case studies, but they do offer insights into the potential applications of the synthesized compounds. For instance, the first paper describes the herbicidal activity of the synthesized compounds against specific weeds, which could be considered a practical case study of their application. The second paper evaluates the safety of a related compound as a flavouring substance, which, while not directly related to the target compound, provides a context for the evaluation of similar molecules in terms of human health implications. The third paper describes the synthesis of novel hybrid molecules, which could be relevant in the context of designing compounds with specific biological activities.
Scientific Research Applications
Imaging Agents for Neuroinflammation
A series of pyrazolo[1,5-a]pyrimidines, related to the compound , have been synthesized and evaluated for their potential to bind the translocator protein 18 kDa (TSPO). TSPO is recognized as an early biomarker of neuroinflammatory processes. These compounds, including fluoroalkyl- and fluoroalkynyl- analogues, displayed subnanomolar affinity for the TSPO. Two of them were radiolabeled with fluorine-18, and their biodistribution was investigated by in vitro autoradiography and positron emission tomography (PET) imaging on a rodent model of neuroinflammation, demonstrating their potential as in vivo PET radiotracers for imaging neuroinflammation (Damont et al., 2015).
Radiosynthesis for PET Imaging
Another study focused on the radiosynthesis of a selective radioligand, showcasing a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, for imaging the translocator protein (18 kDa) with PET. This approach highlights the chemical compound's role in the development of radiolabeled molecules for in vivo imaging using positron emission tomography. The radioligand was synthesized using a simple one-step process, demonstrating its feasibility for imaging applications (Dollé et al., 2008).
Synthesis and Biological Evaluation
Research on the synthesis and biological evaluation of substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines for studying the peripheral benzodiazepine receptor using positron emission tomography has been conducted. These compounds, including the chemical structure , have shown high in vitro affinity and selectivity for peripheral benzodiazepine receptors, making them candidates for imaging agents in neurodegenerative disorders (Fookes et al., 2008).
Antioxidant Activity
The compound's derivatives have also been studied for their antioxidant activity. In particular, pyrazole-acetamide derivatives have been synthesized and characterized, revealing significant antioxidant activity. This suggests potential applications in developing therapeutic agents targeting oxidative stress-related conditions (Chkirate et al., 2019).
Anticancer Activity
Additionally, certain 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives have been designed, synthesized, and tested for anticancer activity, showing appreciable cancer cell growth inhibition against various cancer cell lines. This highlights the compound's potential role in the development of new anticancer agents (Al-Sanea et al., 2020).
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F2N7O2/c1-14-10-20(29-21(33)12-34-19-5-3-2-4-18(19)25)32(30-14)23-17-11-28-31(22(17)26-13-27-23)16-8-6-15(24)7-9-16/h2-11,13H,12H2,1H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTDXOADTIVWJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)COC2=CC=CC=C2F)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F2N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2508998.png)
![3-(4-Chlorobenzyl)-8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2509001.png)
![N-(2-(4-benzylpiperidin-1-yl)ethyl)-4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3,3-dimethylbutanamide](/img/structure/B2509002.png)
![N-(2-ethylphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2509003.png)


![2-(4-Methoxy-3-methylphenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2509009.png)
amino]-2-oxo-1-(2-phenyl-1H-benzimidazol-1-yl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B2509011.png)



![8-[2-(2-Methylimidazol-1-yl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2509018.png)